

Early Diagnosis of Hawkinsinuria Through Newborn Screening: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Hawkinsin
Cat. No.:	B1218168

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hawkinsinuria is a rare, autosomal dominant metabolic disorder arising from a defect in the tyrosine metabolism pathway.^{[1][2]} It is caused by a gain-of-function mutation in the HPD gene, which codes for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).^{[1][3]} This alteration leads to the accumulation of an unusual amino acid, **hawkinsin**, and its metabolites in the urine and plasma.^{[4][5]} While some individuals may be asymptomatic, classic presentation in infancy, often coinciding with weaning from breast milk, includes metabolic acidosis, failure to thrive, and a distinctive "swimming-pool" odor of the urine.^{[1][2][5]} Early detection through newborn screening (NBS) is critical to mitigate the clinical manifestations and ensure proper management. This guide provides an in-depth overview of the methodologies for the early diagnosis of **Hawkinsinuria**.

Biochemical Basis and Pathophysiology

The metabolic defect in **Hawkinsinuria** occurs in the catabolic pathway of tyrosine. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.^{[3][6]} In individuals with **Hawkinsinuria**, a mutation in the HPD gene results in a partially active enzyme that, during the catalytic process, produces a reactive intermediate, 1,2-epoxyphenyl acetic acid. This intermediate then spontaneously reacts with glutathione to form (2-L-cystein-S-yl-1,4-dihydroxycyclohex-5-en-1-yl) acetic acid, known as **hawkinsin**.^[1]

The accumulation of **hawkinsin** and other tyrosine metabolites is responsible for the clinical symptoms.^[4] The metabolic acidosis is a key feature, and affected infants may also present with ketosis.^[4] While the symptoms can be severe in infancy, there is often a normalization of tolerance to phenylalanine and tyrosine with age.^[1]

Newborn Screening for Hawkinsinuria

Newborn screening programs are essential for the early, presymptomatic detection of **Hawkinsinuria**. The primary method for screening is the analysis of amino acids in dried blood spots (DBS) using tandem mass spectrometry (MS/MS).^{[5][7]}

Quantitative Data from Newborn Screening

The hallmark of **Hawkinsinuria** in newborn screening is the elevation of tyrosine levels in the blood. However, elevated tyrosine is not specific to **Hawkinsinuria** and can be seen in other forms of tyrosinemia as well as transient tyrosinemia of the newborn.^[8] Therefore, follow-up testing is crucial.

Analyte	Specimen	Method	Normal Reference Range	Typical Finding in Hawkinsinuria
Tyrosine	Dried Blood Spot (DBS)	Tandem Mass Spectrometry (MS/MS)	25-150 nmol/mL (≥4 weeks)[9]	Elevated (e.g., >400 μmol/L)[10]
Tyrosine	Plasma	Liquid Chromatography -Tandem Mass Spectrometry (LC-MS/MS)	40-280 nmol/mL (<4 weeks)[9]	Significantly Elevated (e.g., 21.5 mg/dL)[5][11]
Hawkinsin	Urine	Gas Chromatography -Mass Spectrometry (GC-MS) / LC-MS/MS	Not typically present	Present
4-hydroxyphenylpyruvic acid	Urine	Gas Chromatography -Mass Spectrometry (GC-MS)	Trace amounts	Elevated
HPD Gene Sequencing	Whole Blood	Next-Generation Sequencing (NGS)	Wild-type sequence	Heterozygous pathogenic variant (e.g., A33T, V212M)[5][7]

Experimental Protocols

Amino Acid Analysis from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This is the primary screening method for identifying newborns with elevated tyrosine levels, which may indicate **Hawkinsinuria**.

Methodology:

- Sample Collection: A few drops of blood are collected from the newborn's heel onto a filter paper card (Guthrie card) between 24 and 48 hours after birth. The card is allowed to air dry completely.[7]
- Sample Preparation:
 - A 3 mm disc is punched from the dried blood spot into a well of a 96-well microplate.
 - An extraction solution containing a mixture of solvents (e.g., methanol/water) and stable isotope-labeled internal standards for the amino acids to be quantified is added to each well.[12]
 - The plate is agitated to ensure complete elution of the amino acids from the filter paper.
- Derivatization (Optional but common): The extracted amino acids are often derivatized (e.g., with butanol) to improve their chromatographic and mass spectrometric properties.[13]
- Analysis by MS/MS:
 - The prepared sample is injected into a tandem mass spectrometer.
 - The instrument is operated in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each amino acid and its corresponding internal standard are monitored.
 - The concentration of each amino acid is calculated based on the ratio of the signal intensity of the native amino acid to its labeled internal standard.[7]

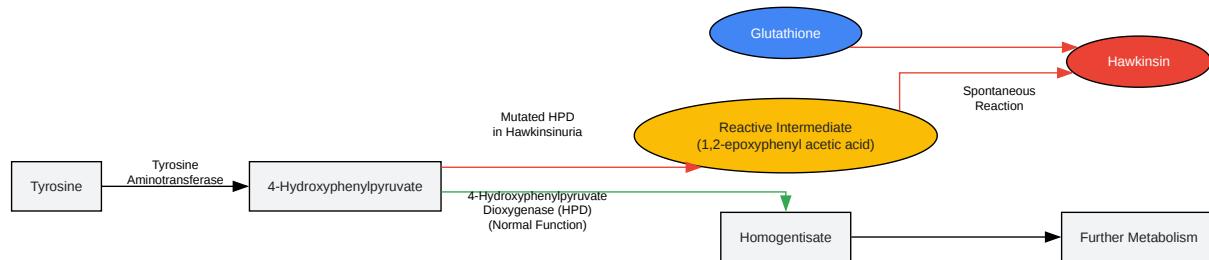
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

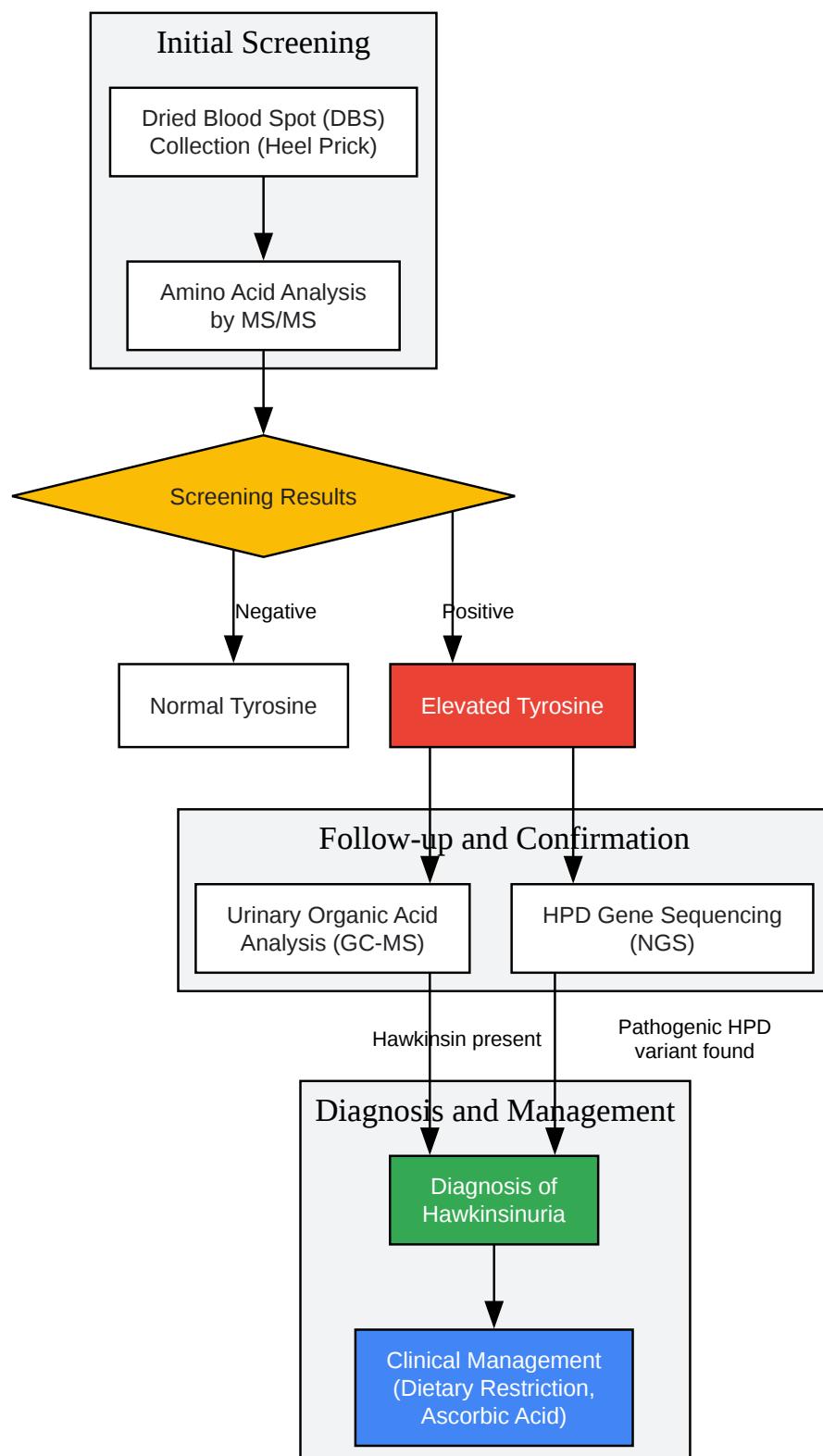
This is a confirmatory test to detect the presence of **hawkinsin** and other abnormal tyrosine metabolites in the urine of a newborn with elevated blood tyrosine.

Methodology:

- Sample Collection: A random urine sample is collected. First morning voids are preferred due to their concentration.[14]
- Sample Preparation:
 - An internal standard is added to a specific volume of urine.
 - The organic acids are extracted from the urine using a solvent extraction method (e.g., with ethyl acetate).[14]
 - The solvent is evaporated to dryness.
- Derivatization: The dried residue is derivatized to make the organic acids volatile for GC analysis. This is typically done using a silylating agent (e.g., BSTFA).
- Analysis by GC-MS:
 - The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
 - The different organic acids are separated based on their boiling points and interaction with the GC column.
 - The mass spectrometer is used to identify the individual compounds based on their unique mass spectral fragmentation patterns. The presence of a peak corresponding to the mass spectrum of derivatized **hawkinsin** confirms the diagnosis.[15]

Molecular Genetic Testing of the HPD Gene by Next-Generation Sequencing (NGS)


Definitive diagnosis is achieved by identifying a pathogenic variant in the HPD gene.


Methodology:

- DNA Extraction: Genomic DNA is extracted from a whole blood sample.
- Library Preparation:
 - The DNA is fragmented, and adapters are ligated to the ends of the fragments.
 - The region of interest (the HPD gene) is enriched using a targeted capture method.[\[16\]](#)
- Sequencing: The prepared library is sequenced on a next-generation sequencing platform.
[\[17\]](#)
- Data Analysis:
 - The sequencing reads are aligned to the human reference genome.
 - Variant calling is performed to identify any differences between the patient's HPD gene sequence and the reference sequence.
 - The identified variants are annotated and classified based on their predicted pathogenicity. The presence of a known or likely pathogenic heterozygous variant in the HPD gene confirms the diagnosis of **Hawkinsinuria**.[\[5\]](#)[\[18\]](#)

Visualizations

Tyrosine Catabolism Pathway and the Defect in Hawkinsinuria

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tyrosinemia, Type I | Newborn Screening [newbornscreening.hrsa.gov]
- 2. Newborn Screening Program - Tyrosinemia [idph.state.il.us]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. NHS England » NHS to screen all newborn babies for life-threatening metabolic disorder [england.nhs.uk]
- 7. How mass spectrometry revolutionized newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. legacyscreening.phe.org.uk [legacyscreening.phe.org.uk]
- 9. Tyrosinemia Follow-Up Panel, Self-Collect, Blood Spot - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]
- 10. oklahoma.gov [oklahoma.gov]
- 11. Diagnosis and treatment of tyrosinemia type I: a US and Canadian consensus group review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of amino acid metabolic diseases from dried blood spots with a rapid extraction method coupled with nanoelectrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Aciduria [research.njms.rutgers.edu]
- 15. Qualitative urinary organic acid analysis: 10 years of quality assurance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Next-Generation Sequencing and Mutational Analysis: Implications for Genes Encoding LINC Complex Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]

- 18. HPD Single Gene - Clinical Genetic Test - GTR - NCBI [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Diagnosis of Hawkinsinuria Through Newborn Screening: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218168#early-diagnosis-of-hawkinsinuria-through-newborn-screening>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com